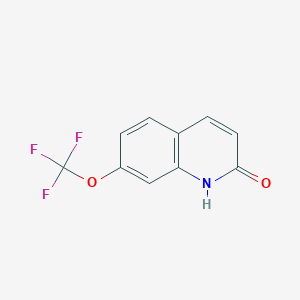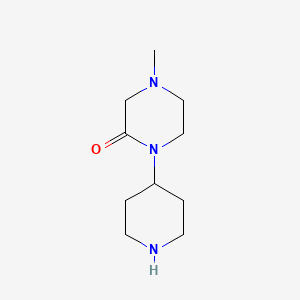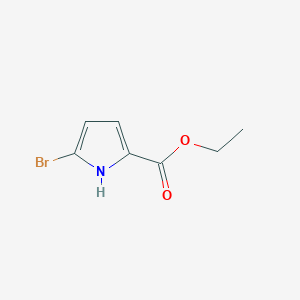
Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Ethyl 5-bromo-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 740813-37-0 . It has a molecular weight of 218.05 . The IUPAC name for this compound is ethyl 5-bromo-1H-pyrrole-2-carboxylate .
Molecular Structure Analysis
The InChI code for “Ethyl 5-bromo-1H-pyrrole-2-carboxylate” is 1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Ethyl 5-bromo-1H-pyrrole-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .
Applications De Recherche Scientifique
Synthesis Improvements
A study by Yuan Rong-xin (2011) demonstrates the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, a compound structurally related to Ethyl 5-bromo-1H-pyrrole-2-carboxylate, using pyrrole as the starting material. This synthesis includes acylation, bromination, nucleophilic substitution, and nitration, yielding a total yield of 64.3% and suitability for industrial production. This process was characterized using 1H NMR and MS spectra, indicating its potential relevance in large-scale synthesis applications (Yuan, 2011).
Industrial Synthesis and Application
Lan Zhi-li's 2007 study focuses on Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in new insecticide chlorantraniliprole. The compound, closely related to Ethyl 5-bromo-1H-pyrrole-2-carboxylate, was synthesized with a high yield and purity of 91.0% and 99% respectively, through esterification and bromination. This study highlights the compound's promising industrialization route due to its simplicity and cost-effectiveness (Lan, 2007).
Novel Synthetic Processes
In 2013, Khajuria, Saini, and Kapoor developed a novel synthesis method for Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, which are closely related to Ethyl 5-bromo-1H-pyrrole-2-carboxylate. Their method uses ethyl 2-nitro-5-oxo-3,5-diarylpentanoates treated with triethylphosphite under microwave irradiation, highlighting a new approach to synthesizing pyrrole derivatives. The integrity of this mechanism was confirmed through 31P NMR and EIMS experiments, marking a significant advancement in pyrrole synthesis techniques (Khajuria et al., 2013).
Biological Properties and Applications
A study by Gupton et al. (2014) investigated the use of methyl and ethyl 3-bromo-2-formylpyrrole-5-carboxylate as building blocks for the synthesis of bioactive pyrroles, including natural products with anti-tumor activity, HIV integrase inhibition, and vascular disrupting activity. This research underscores the significant biological properties of pyrrole derivatives, including those similar to Ethyl 5-bromo-1H-pyrrole-2-carboxylate, in the development of therapeutic agents (Gupton et al., 2014).
Safety And Hazards
The compound has been classified as a skin and eye irritant, and it may cause respiratory irritation . The safety pictograms associated with it are GHS07 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWSPHLRAHWQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732390 | |
| Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
CAS RN |
740813-37-0 | |
| Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)
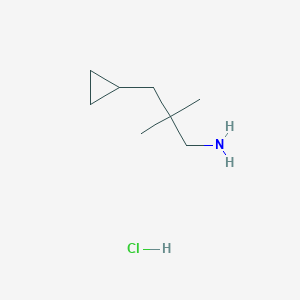
![5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1429148.png)
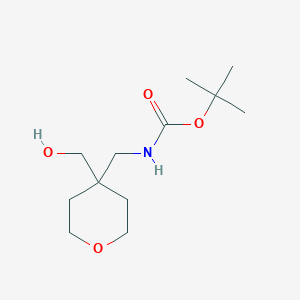
![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)
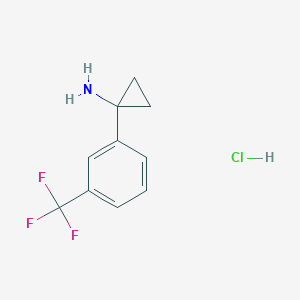
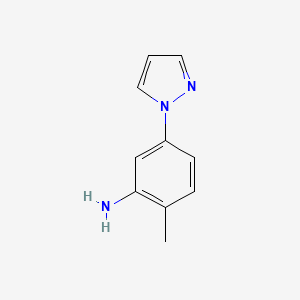
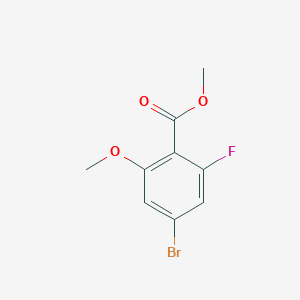
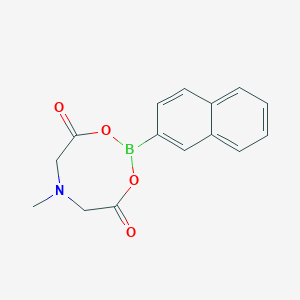
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)

![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)
